alpha-NAPHTHYL PALMITATE

描述

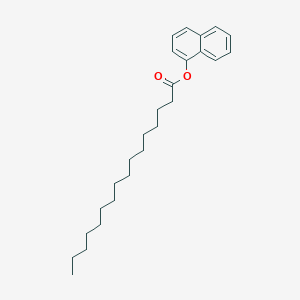

alpha-NAPHTHYL PALMITATE is an organic compound that belongs to the class of esters. It is formed by the esterification of naphthalen-1-ol with hexadecanoic acid. This compound is characterized by its aromatic naphthalene ring and a long aliphatic chain, making it a unique molecule with diverse properties and applications.

准备方法

Synthetic Routes and Reaction Conditions

alpha-NAPHTHYL PALMITATE can be synthesized through the esterification reaction between naphthalen-1-ol and hexadecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together in a solvent like toluene or dichloromethane. The water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of naphthalen-1-yl hexadecanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation of the product from the reaction mixture.

化学反应分析

Types of Reactions

alpha-NAPHTHYL PALMITATE undergoes various chemical reactions, including:

Oxidation: The aromatic ring of the naphthalene moiety can be oxidized to form naphthoquinones.

Reduction: The ester group can be reduced to form the corresponding alcohol and carboxylic acid.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.

Major Products Formed

Oxidation: Naphthoquinones and other oxidized derivatives.

Reduction: Naphthalen-1-ol and hexadecanoic acid.

Substitution: Various substituted naphthalenes depending on the electrophile used.

科学研究应用

alpha-NAPHTHYL PALMITATE has several scientific research applications, including:

Chemistry: Used as a model compound in studies of esterification and aromatic substitution reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of fragrances and as an intermediate in the synthesis of other organic compounds.

作用机制

The mechanism of action of naphthalen-1-yl hexadecanoate involves its interaction with biological membranes due to its amphiphilic nature. The long aliphatic chain allows it to integrate into lipid bilayers, while the aromatic ring can interact with membrane proteins and other aromatic compounds. This dual interaction can disrupt membrane integrity and affect cellular processes.

相似化合物的比较

Similar Compounds

Naphthalen-2-yl hexadecanoate: Similar structure but with the ester linkage at the 2-position of the naphthalene ring.

Phenyl hexadecanoate: Contains a phenyl ring instead of a naphthalene ring.

Naphthalen-1-yl octadecanoate: Similar structure but with an octadecanoic acid moiety instead of hexadecanoic acid.

Uniqueness

alpha-NAPHTHYL PALMITATE is unique due to its specific ester linkage at the 1-position of the naphthalene ring, which can influence its reactivity and interaction with biological systems. The combination of an aromatic ring and a long aliphatic chain also imparts distinct physical and chemical properties, making it a versatile compound for various applications.

生物活性

Alpha-naphthyl palmitate is a synthetic compound widely studied for its biological activity, particularly in relation to lipase enzymes and its role in lipid metabolism. This article provides a comprehensive overview of the biological activities associated with this compound, including its enzymatic interactions, implications in various biological systems, and potential applications in research and industry.

Chemical Structure and Properties

This compound (C26H38O2) is an ester formed from alpha-naphthol and palmitic acid. Its structure can be represented as follows:

This compound is characterized by its hydrophobic properties, making it suitable for studies involving lipases, which are enzymes that catalyze the hydrolysis of esters.

Lipase Activity

This compound serves as a substrate for lipase enzymes, which are crucial in lipid metabolism. Research indicates that the hydrolysis of this compound can be effectively used to measure lipase activity. For instance, studies have demonstrated that lipases can cleave this compound, resulting in the release of alpha-naphthol, which can be quantitatively measured through colorimetric assays .

Table 1: Lipase Activity on this compound

| Source of Lipase | Hydrolysis Rate (U/mL) | Optimal pH | Temperature (°C) |

|---|---|---|---|

| Coconut Lipase | 0.56 | 7.0 | 35 |

| Olive Seed Lipase | Not specified | Not specified | Not specified |

| Commercial Lipase (e.g., from fungi) | Varies by source | 7.5 | 30-50 |

Case Studies

-

Coconut Lipase Activity :

A study analyzed the activity of coconut lipase on this compound, revealing that different subunits of the enzyme exhibited varying catalytic rates against this substrate. The findings suggest that substrate specificity may differ among lipase subunits . -

Olive Seed Protein Bodies :

Research on olive seeds indicated that neutral lipases associated with protein bodies showed significant activity towards this compound during seed germination. The study highlighted the dynamic role of these organelles in lipid mobilization and enzyme activity . -

Commercial Applications :

The hydrolysis of this compound has been utilized in various industrial applications, such as in the formulation of enzyme assays and as a model substrate for studying lipolytic enzymes in biochemical research .

The biological activity of this compound is primarily mediated through its interaction with lipases. Upon hydrolysis, the release of alpha-naphthol can trigger various biochemical pathways, influencing processes such as:

- Lipid Metabolism : The breakdown of triglycerides and phospholipids.

- Signal Transduction : Potential involvement in signaling pathways related to lipid-derived molecules.

属性

IUPAC Name |

naphthalen-1-yl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-26(27)28-25-21-17-19-23-18-15-16-20-24(23)25/h15-21H,2-14,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKVKXNIMLQHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935852 | |

| Record name | Naphthalen-1-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6699-37-2, 15806-43-6 | |

| Record name | Naphthyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006699372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalen-1-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。